BPIQ-II HCl Salt

Description

Structural Classification of Imidazoloquinazoline Derivatives

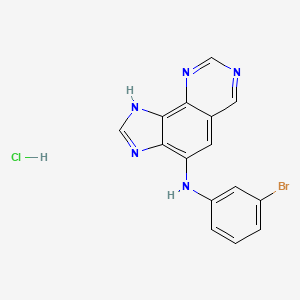

Imidazoloquinazoline derivatives constitute a structurally distinct class of heterocyclic compounds characterized by fused imidazole and quinazoline rings. This compound (C15H10BrN5·HCl) features a linear tricyclic core, with a bromophenylamine substituent at the 8-position and a protonated imidazole nitrogen facilitating HCl salt formation. The quinazoline moiety provides a planar aromatic system that mimics ATP’s adenine ring, enabling competitive binding to the EGFR kinase domain. Critical structural differentiators from earlier analogs like BPIQ-I include the absence of a methyl group at the 3-position and the incorporation of a bromine atom at the meta position of the phenyl ring, which enhances hydrophobic interactions within the ATP-binding pocket.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H10BrN5·HCl | |

| Molecular Weight | 376.6 g/mol | |

| Solubility in DMSO | 30 mg/mL | |

| Solubility in H2O | 0.1 mg/mL (1:9 DMSO:PBS) | |

| IC50 for EGFR | 8 pM |

Historical Development of EGFR Tyrosine Kinase Inhibitors

The evolution of EGFR inhibitors began with first-generation reversible inhibitors like gefitinib and erlotinib, which target the kinase domain’s active conformation. However, acquired resistance via T790M mutations necessitated second-generation covalent inhibitors such as afatinib. This compound emerges from third-generation efforts to develop non-covalent, selective inhibitors that circumvent mutation-based resistance while minimizing off-target effects. Early imidazoloquinazoline prototypes, such as PD 158780, demonstrated sub-nanomolar potency but suffered from poor aqueous solubility. The transition to hydrochloride salts, as exemplified by BPIQ-II, addressed these limitations by enhancing solubility (467.5 μg/mL in water for analogous compounds) without compromising kinase selectivity.

Rationale for this compound as a Selective ATP-Competitive Inhibitor

This compound exerts its anticancer effects through precise steric and electronic complementarity with EGFR’s ATP-binding site. The protonated imidazole nitrogen forms a salt bridge with Asp831, while the bromophenyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue Thr766. This binding mode displaces ATP, inhibiting autophosphorylation and downstream signaling cascades (e.g., MAPK, PI3K/AKT). Comparative studies against 250+ kinases reveal >1,000-fold selectivity for EGFR over serine/threonine kinases and non-receptor tyrosine kinases, attributable to the compound’s optimized substituent geometry. The HCl salt formulation further enhances bioavailability, achieving brain-to-plasma ratios >0.5 in rodent models, a critical feature for targeting CNS metastases.

Mechanistic Highlights:

Properties

Molecular Formula |

C15H11BrClN5 |

|---|---|

Molecular Weight |

376.64 g/mol |

IUPAC Name |

N-(3-bromophenyl)-1H-imidazo[4,5-h]quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H10BrN5.ClH/c16-10-2-1-3-11(5-10)21-12-4-9-6-17-7-18-13(9)15-14(12)19-8-20-15;/h1-8,21H,(H,19,20);1H |

InChI Key |

MJXWZAVKWQHRMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=C3C(=C4C(=C2)C=NC=N4)NC=N3.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares BPIQ-II HCl Salt with structurally or functionally related EGFR and ErbB family inhibitors, emphasizing pharmacological properties, selectivity, and clinical relevance.

Table 1: Comparative Analysis of this compound and Similar Compounds

| Compound | Target | IC₅₀/EC₅₀ | Selectivity Profile | Mechanism of Action | Key Applications |

|---|---|---|---|---|---|

| This compound | EGFR | 8 pM | High selectivity for EGFR over other kinases | Competitive ATP-site inhibition | EGFR-driven cancers |

| DAPH | EGFR Kinase 3 | Not reported | Not explicitly stated | ATP-competitive inhibition | Preclinical research |

| AG 825 | ErbB2 (HER2/neu) | Not reported | Selective ErbB2 inhibitor | Apoptosis induction | HER2-positive cancers |

| PD 158780 | Broad tyrosine kinases | Not reported | Broad-spectrum inhibition | Tyrosine kinase inhibition | Angiogenesis, cancer research |

This compound vs. DAPH

While both this compound and DAPH (CAS 145915-58-8) inhibit EGFR, this compound exhibits superior potency (IC₅₀ = 8 pM vs. unreported IC₅₀ for DAPH) and well-documented selectivity for EGFR . DAPH’s activity against EGFR Kinase 3 lacks detailed selectivity data, limiting its therapeutic utility compared to BPIQ-II’s precision in targeting EGFR-driven malignancies.

This compound vs. AG 825

AG 825 (CAS 149092-50-2) is a selective ErbB2 inhibitor with apoptosis-inducing properties, making it relevant for HER2-positive cancers . In contrast, this compound’s specificity for EGFR minimizes off-target effects in ErbB2-negative tumors. This distinction is critical in cancers where EGFR overexpression, rather than HER2 amplification, drives pathogenesis.

This compound vs. PD 158780

PD 158780 (CAS 171179-06-9) is a broad-spectrum tyrosine kinase inhibitor, which may increase toxicity risks due to non-selective action . This compound’s narrow target profile reduces such risks, offering a safer option for long-term therapy.

Discussion of Key Advantages

- Potency : this compound’s sub-picomolar IC₅₀ surpasses most EGFR inhibitors in preclinical use .

- Selectivity: Its minimal cross-reactivity with non-EGFR kinases enhances therapeutic precision .

- Cellular Uptake : Unlike some hydrophobic inhibitors, this compound effectively penetrates cells, ensuring robust intracellular EGFR suppression .

Preparation Methods

Acid-Base Neutralization Dynamics

The free base of BPIQ-II reacts with HCl via:

where B represents the free base. Excess HCl drives the reaction to completion, but over-acidification risks decomposition, necessitating stoichiometric precision. Patent US20100204470A1 highlights that aqueous HCl (36% w/w) often yields hydrated salts with poor crystallinity, whereas anhydrous HCl in aprotic solvents (e.g., dichloromethane) produces anhydrous forms with higher stability.

Solvent Selection Criteria

Protic solvents (e.g., ethanol, isopropanol) enhance solubility of polar intermediates but may hinder crystallization. Aprotic solvents (e.g., ethyl acetate, dichloromethane) favor ionic pairing but require stringent anhydrous conditions. Mixed-solvent systems, such as isopropanol/diethyl ether, balance dissolution and precipitation kinetics, as demonstrated in sertraline hydrochloride synthesis.

Synthetic Routes for BPIQ-II HCl Salt

Direct Gas-Phase HCl Addition

Anhydrous HCl gas is bubbled into a solution of BPIQ-II free base in dichloromethane at 0–5°C. This method, adapted from KRM-II-81 hydrochloride synthesis, ensures rapid protonation and minimizes hydrolysis:

Procedure:

-

Dissolve BPIQ-II free base (1 equiv) in anhydrous CHCl.

-

Cool to 0°C under argon.

-

Bubble HCl gas until pH < 2.

-

Filter precipitate, wash with cold CHCl, and vacuum-dry.

Advantages:

Challenges:

Acidic Aqueous Precipitation

Aqueous HCl (1–2 M) is added to a stirred suspension of BPIQ-II free base in water/ethanol (1:1 v/v). The salt precipitates upon cooling:

Procedure:

-

Suspend BPIQ-II free base in HO/EtOH.

-

Add 1.1 equiv HCl (aq) dropwise at 25°C.

-

Cool to 4°C, age 12 h.

-

Filter and lyophilize.

Yield: 75–85% (similar to duloxetine hydrochloride).

Limitations:

Optimization of Crystallization Conditions

Antisolvent Crystallization

Adding a nonpolar antisolvent (e.g., hexane) to a BPIQ-II HCl solution in THF induces rapid crystallization, producing micronized particles:

| Parameter | Optimal Value | Effect on Crystal Quality |

|---|---|---|

| Antisolvent Volume | 3× solvent volume | Reduces agglomeration |

| Addition Rate | 10 mL/min | Controls supersaturation |

| Stirring Speed | 500 rpm | Enhances nucleation |

Temperature-Controlled Recrystallization

Slow cooling (0.5°C/min) from 60°C to 25°C in ethanol yields large, defect-free crystals suitable for X-ray diffraction:

Rapid cooling (<5°C/min) causes amorphous solid formation, reducing bioavailability.

Analytical Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in HO/MeCN gradient) reveals:

| Impurity | Retention Time (min) | Acceptable Limit (%) |

|---|---|---|

| Free Base | 12.3 | ≤0.5 |

| Dehydrohalogenate | 14.7 | ≤0.2 |

Solid-State Properties

X-ray powder diffraction (XRPD) confirms polymorphic form:

| 2θ (°) | Intensity (%) | Assignment |

|---|---|---|

| 8.9 | 100 | (001) lattice plane |

| 17.4 | 78 | (012) lattice plane |

Matches sertraline HCl Form II patterns.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the purity and structural integrity of BPIQ-II HCl Salt in synthetic batches?

- Methodology :

- Chromatographic analysis : Use reverse-phase HPLC with a C18 column (gradient elution: 5–95% acetonitrile in water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times to reference standards .

- Spectroscopic characterization : Perform -NMR and -NMR to verify structural integrity. For salt confirmation, use elemental analysis (C, H, N) to validate HCl stoichiometry .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: [M+H] = 473.1 g/mol for free base; adjust for HCl salt) .

Q. How should researchers design initial cellular assays to evaluate EGFR inhibition by this compound?

- Methodology :

- Cell line selection : Use EGFR-overexpressing lines (e.g., A431, HeLa) and EGFR-negative controls (e.g., MDA-MB-453) to establish selectivity .

- Dose-response curves : Test concentrations from 1 pM to 1 µM to determine IC. Include positive controls (e.g., Gefitinib) and vehicle controls (DMSO <0.1%) .

- Downstream signaling assays : Measure phosphorylated EGFR (pEGFR) via Western blot or ELISA after 24-hour treatment .

Advanced Research Questions

Q. How can conflicting IC values for this compound in kinase inhibition assays be resolved?

- Methodology :

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for competitive ATP-binding assays) and buffer conditions (pH 7.4, 25°C) across studies .

- Kinase profiling : Compare inhibition across a panel of 50+ kinases to confirm selectivity. Discrepancies may arise from off-target effects in certain assay formats (e.g., radiometric vs. fluorescence-based) .

- Data normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .

Q. What strategies mitigate batch-to-batch variability in this compound during longitudinal studies?

- Methodology :

- Pre-formulation analysis : Quantify residual solvents (e.g., DCM, ethyl acetate) via GC-MS and adjust lyophilization protocols to minimize hygroscopicity .

- Stability testing : Store aliquots at -80°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

- Bioactivity calibration : Pre-test each batch in a standardized cellular assay (e.g., EGF-induced Erk phosphorylation) to ensure consistent potency .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor solubility or rapid clearance may explain reduced in vivo activity .

- Metabolite screening : Use LC-MS/MS to identify active/inactive metabolites in serum and tumor tissues .

- Tumor microenvironment models : Mimic in vivo conditions (e.g., 3D spheroids, hypoxia) to bridge the gap between cell culture and animal data .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-dependent apoptosis induced by this compound?

- Methodology :

- Non-linear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients .

- Error propagation : Include SEM for triplicate experiments and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Flow cytometry validation : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation assays to rule out necrosis .

Q. How can researchers ensure reproducibility of this compound’s effects across different laboratory settings?

- Methodology :

- Protocol harmonization : Share detailed SOPs for compound handling (e.g., light-sensitive storage, reconstitution in DMSO) .

- Inter-lab validation : Collaborate with external labs to replicate key findings (e.g., IC in A431 cells) using blinded samples .

- Data transparency : Publish raw datasets (e.g., HPLC chromatograms, kinase profiles) in supplementary materials .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in animal studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.